molecular formula C6H12N2O2S B14278679 N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine CAS No. 138224-18-7

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine

Cat. No.: B14278679
CAS No.: 138224-18-7
M. Wt: 176.24 g/mol
InChI Key: OMXCKNFOOAJBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine is an organic compound that features a nitro group, an ethylsulfanyl group, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine typically involves the reaction of ethylamine with a nitroethene derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethylamine derivatives.

Scientific Research Applications

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ethylsulfanyl group can also participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(methylsulfanyl)-2-nitroethen-1-amine
  • N-Propyl-1-(propylsulfanyl)-2-nitroethen-1-amine
  • N-Butyl-1-(butylsulfanyl)-2-nitroethen-1-amine

Uniqueness

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

138224-18-7

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-ethyl-1-ethylsulfanyl-2-nitroethenamine

InChI

InChI=1S/C6H12N2O2S/c1-3-7-6(11-4-2)5-8(9)10/h5,7H,3-4H2,1-2H3

InChI Key

OMXCKNFOOAJBDP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=C[N+](=O)[O-])SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.